molecular formula C22H22ClNO3 B11408652 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11408652
M. Wt: 383.9 g/mol
InChI Key: UZGCSAMQQWDNLN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Furan Derivative: The phenoxy intermediate is then coupled with a furan derivative under specific conditions to introduce the furan moiety.

    Amidation Reaction: The final step involves the amidation reaction where the coupled intermediate is reacted with an amine derivative to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
  • 4-Chloro-3-methylphenoxyacetic acid
  • N-(4-Chlorophenyl)-N’-(4-methylphenyl)urea

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-5-7-18(8-6-16)13-24(14-20-4-3-11-26-20)22(25)15-27-19-9-10-21(23)17(2)12-19/h3-12H,13-15H2,1-2H3

InChI Key

UZGCSAMQQWDNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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